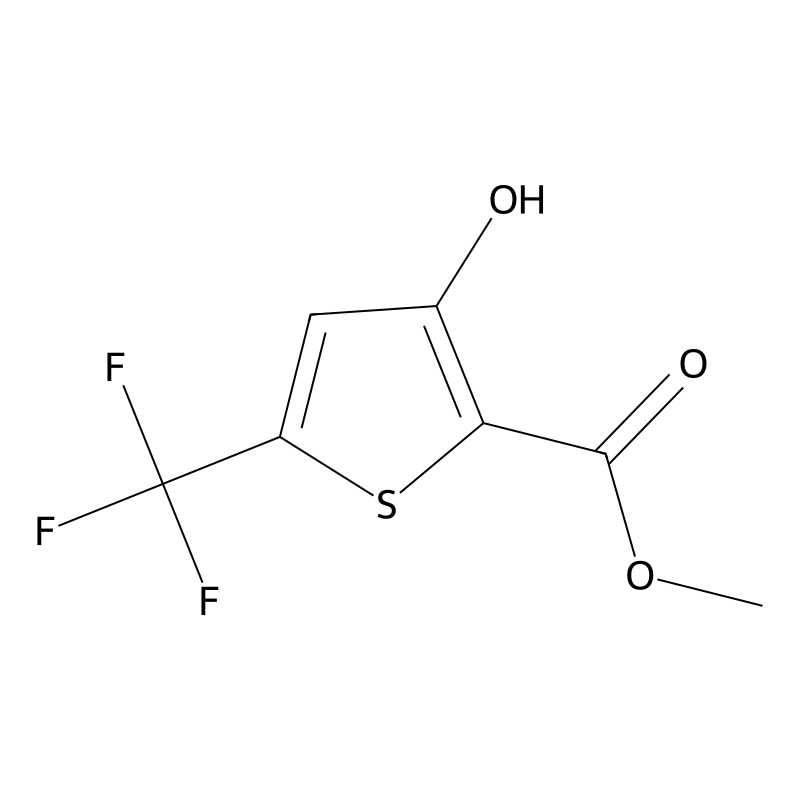

Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Medicinal Chemistry

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Methods of Application or Experimental Procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .

Results or Outcomes: Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Application in Material Science

Specific Scientific Field: Material Science

Summary of the Application: Fluorinated thiophene derivatives are widely used as soluble semiconductors, polymers, blue light emitting materials, and liquid crystals .

Methods of Application or Experimental Procedures: The synthesis of fluorothiophenes involves functionalization of the thiophene ring.

Results or Outcomes: Some fluorinated thiophene derivatives represent potent selective class II histone deacetylase (HDAC) inhibitors, agonists of sphingosine-1-phosphate (S1P) receptors, and some reveal fungicidal properties, anti-inflammatory, and immunoregulatory activity .

Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate is a thiophene derivative characterized by its unique trifluoromethyl group, which significantly influences its chemical properties and biological activities. With the molecular formula C7H5F3O3S and a molecular weight of 226.17 g/mol, this compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The structure features a hydroxyl group at the 3-position and a carboxylate ester at the 2-position of the thiophene ring, contributing to its reactivity and functionality .

The chemical reactivity of methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate can be attributed to its functional groups:

- Esterification: The carboxylate group can undergo hydrolysis or transesterification reactions.

- Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions due to its electron-withdrawing nature.

- Reduction: The hydroxyl group may be oxidized or reduced under specific conditions, modifying the compound's properties.

These reactions are essential for synthesizing derivatives and exploring its biological activities .

Research indicates that methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate exhibits various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains.

- Antioxidant Activity: The compound may demonstrate protective effects against oxidative stress, making it a candidate for further pharmacological studies.

- Anti-inflammatory Effects: Its structural components may contribute to anti-inflammatory properties, although detailed studies are needed to confirm these effects .

Several synthesis methods have been proposed for methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate:

- Starting from Thiophene Derivatives: Utilizing thiophene as a precursor, various functionalization reactions can introduce the trifluoromethyl and hydroxyl groups.

- Refluxing with Reagents: Common reagents include trifluoroacetic acid and methyl ester derivatives, often under acidic or basic conditions to facilitate esterification and hydroxylation.

- Multi-step Synthesis: A combination of electrophilic aromatic substitution followed by esterification can yield the desired product efficiently.

These methods highlight the versatility of synthetic pathways available for this compound .

Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate has several potential applications:

- Pharmaceutical Development: Its biological activity positions it as a candidate for drug development, particularly in antimicrobial and anti-inflammatory therapies.

- Material Science: The compound's unique chemical structure may be utilized in creating advanced materials with specific electronic or optical properties.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against certain pests or pathogens .

Interaction studies involving methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate focus on its binding affinity with various biological targets. Preliminary findings suggest interactions with enzymes and receptors involved in inflammation and microbial resistance. Further research is necessary to elucidate these interactions fully, including:

- Enzyme Inhibition Studies: Investigating how the compound affects specific enzymes related to disease processes.

- Receptor Binding Assays: Understanding how this compound interacts with cellular receptors could lead to insights into its therapeutic potential .

Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-hydroxythiophene-2-carboxylate | Hydroxyl and carboxylate groups | Lacks trifluoromethyl group |

| 3-Hydroxy-5-(trifluoromethyl)-2-thiophenecarboxylic acid | Contains trifluoromethyl group | Acidic rather than ester form |

| Methyl 4-hydroxythiophene-2-carboxylate | Hydroxyl at position 4 | Different position of hydroxyl group |

| Methyl 3-methoxythiophene-2-carboxylate | Methoxy instead of hydroxyl | Alters solubility and reactivity |

The presence of the trifluoromethyl group in methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate enhances its electron-withdrawing capacity, potentially leading to distinct reactivity compared to these similar compounds .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant